molecular formula C14H8F4O B1302126 3-Fluoro-5-(trifluoromethyl)benzophenone CAS No. 239087-02-6

3-Fluoro-5-(trifluoromethyl)benzophenone

Cat. No.: B1302126
CAS No.: 239087-02-6
M. Wt: 268.21 g/mol
InChI Key: LJGGUCPKFHIQPL-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O and a molecular weight of 268.21 g/mol . It is a benzophenone derivative, characterized by the presence of a fluoro group at the 3-position and a trifluoromethyl group at the 5-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-fluoro-5-(trifluoromethyl)benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the heat generated during the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)benzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)benzophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group in the benzophenone moiety can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzophenone
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)benzylamine

Uniqueness

3-Fluoro-5-(trifluoromethyl)benzophenone is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high lipophilicity and specific reactivity patterns .

Biological Activity

3-Fluoro-5-(trifluoromethyl)benzophenone (CAS No. 239087-02-6) is a fluorinated benzophenone derivative that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from recent research studies, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula: C14H8F4O
  • Molecular Weight: 292.21 g/mol
  • IUPAC Name: this compound

The presence of fluorine atoms significantly influences the compound's reactivity and biological properties, enhancing its lipophilicity and potentially modulating its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances electron-withdrawing properties, which may affect the compound's binding affinity to target proteins.

Potential Mechanisms Include:

  • Inhibition of Enzyme Activity: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Modulation of Signal Transduction: It may interfere with signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity:
    • Several studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the range of 128 to 256 µg/mL .
  • Anticancer Properties:
    • The compound has been evaluated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins such as XIAP .
  • Anti-inflammatory Effects:
    • Research indicates that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at higher concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

StrainMIC (µg/mL)
Staphylococcus aureus128 - 256
Clinical isolate A128
Clinical isolate B256

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Cell LineConcentration (µM)Viability (%)
HCT1161075
T24T6050
UMUC315030

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-12-7-10(6-11(8-12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGGUCPKFHIQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372138
Record name 3-Fluoro-5-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239087-02-6
Record name 3-Fluoro-5-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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